![molecular formula C21H19F3N2O2S B2519550 4-({[3-Cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)benzoic acid CAS No. 664994-28-9](/img/structure/B2519550.png)
4-({[3-Cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({[3-Cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)benzoic acid is an organic compound with a complex structure, featuring multiple functional groups that make it of significant interest in various scientific research fields. This compound consists of a benzoic acid moiety linked via a thioether bond to a substituted tetrahydroquinoline ring, which is further modified with cyano and trifluoromethyl groups.
准备方法
Synthetic Routes and Reaction Conditions
Initial Steps: : The synthesis typically begins with the preparation of the tetrahydroquinoline intermediate. This involves a multi-step process starting from commercially available materials. A common approach is the Povarov reaction, which couples aniline with aldehydes and alkenes in the presence of an acid catalyst to form the tetrahydroquinoline scaffold.
Functional Group Introduction: : The cyano and trifluoromethyl groups can be introduced via nucleophilic substitution and electrophilic addition reactions, respectively. These steps require carefully controlled conditions to ensure high yields and minimal by-products.
Thioether Formation: : The sulfur linkage is introduced by a nucleophilic substitution reaction between the tetrahydroquinoline derivative and a chloromethylbenzoic acid, often conducted in polar aprotic solvents like DMF or DMSO under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial-scale production involves optimizing each step to maximize yield and minimize waste. Continuous flow reactors are sometimes used to enhance reaction efficiency and consistency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also crucial in industrial settings.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, especially at the sulfur atom, potentially forming sulfoxides and sulfones.
Reduction: : Reduction reactions can target the cyano group, converting it to amine derivatives under catalytic hydrogenation conditions.
Substitution: : The benzoic acid moiety and the tetrahydroquinoline ring can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: : Typical oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: : Common reducing agents are lithium aluminum hydride (LiAlH4) and palladium on carbon (Pd/C) under hydrogen gas.
Substitution: : Reagents like sodium hydride (NaH) and alkyl halides for nucleophilic substitution, and Lewis acids for electrophilic substitution.
Major Products
Oxidation: : Sulfoxides and sulfones.
Reduction: : Amine derivatives.
Substitution: : Variously substituted derivatives depending on the reactants used.
科学研究应用
This compound has diverse applications across multiple fields:
Chemistry: : It serves as a versatile intermediate in organic synthesis, particularly in the development of new pharmacologically active molecules.
Biology: : The compound's ability to interact with biological macromolecules makes it a candidate for studying enzyme inhibition and protein-ligand interactions.
Industry: : In the industrial sector, it can be used in the synthesis of advanced materials, such as polymers and agrochemicals, leveraging its complex functionality to enhance material properties.
作用机制
The mechanism of action is highly dependent on the specific context of its application:
Molecular Targets: : It may interact with enzymes, receptors, and other proteins, modulating their activity. For example, the cyano group can form strong interactions with amino acid residues, influencing protein binding.
Pathways Involved: : The compound can affect various biochemical pathways, such as those involved in signal transduction and metabolic regulation, depending on its binding targets and cellular context.
相似化合物的比较
Similar Compounds
4-({[3-Cyano-6-ethylquinolin-2-yl]sulfanyl}methyl)benzoic acid: : Lacks the tetrahydro structure, potentially altering its bioactivity and chemical reactivity.
4-({[3-Cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)benzoic acid: : Similar but without the ethyl group, which may affect its physical properties and interactions.
4-({[3-Cyano-6-ethyl-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)benzoic acid: : Missing the trifluoromethyl group, impacting its lipophilicity and metabolic stability.
Uniqueness
The combination of the cyano, ethyl, and trifluoromethyl groups in the tetrahydroquinoline ring, linked via a thioether to benzoic acid, confers unique physical, chemical, and biological properties. These include enhanced lipophilicity, metabolic stability, and potential for specific enzyme interactions, making it a valuable compound for diverse research applications.
属性
IUPAC Name |
4-[[3-cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanylmethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O2S/c1-2-12-5-8-17-15(9-12)18(21(22,23)24)16(10-25)19(26-17)29-11-13-3-6-14(7-4-13)20(27)28/h3-4,6-7,12H,2,5,8-9,11H2,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQNPTIDRDWMJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)C(=C(C(=N2)SCC3=CC=C(C=C3)C(=O)O)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
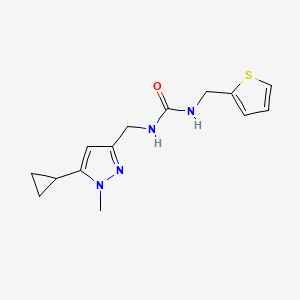
![(E)-4-{3-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B2519469.png)
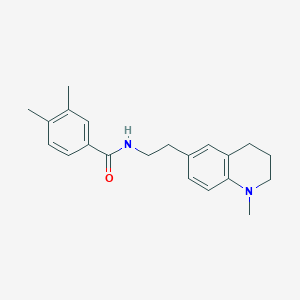
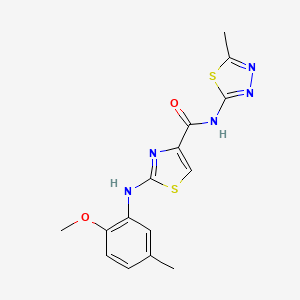
![3-benzyl-N-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/new.no-structure.jpg)
![3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B2519476.png)
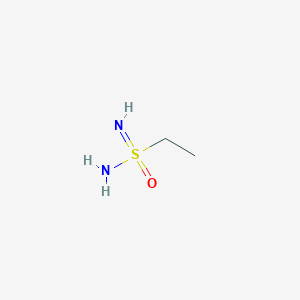
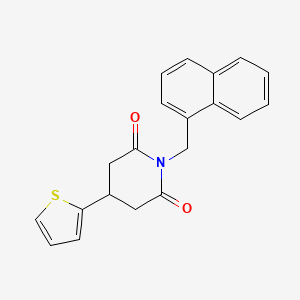

![ethyl 6-amino-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylate](/img/structure/B2519483.png)
![7-[(4-Hydroxyanilino)methyl]-1H-1,8-naphthyridin-2-one;hydrochloride](/img/structure/B2519484.png)
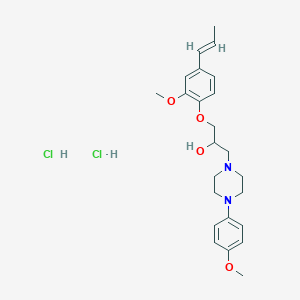
![3,4-dimethoxy-N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]benzamide](/img/structure/B2519486.png)
![N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-N'-(pyridin-3-yl)ethanediamide](/img/structure/B2519487.png)
